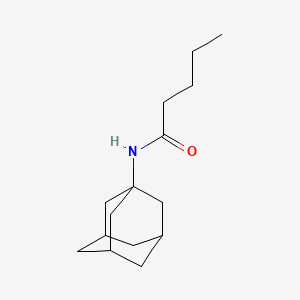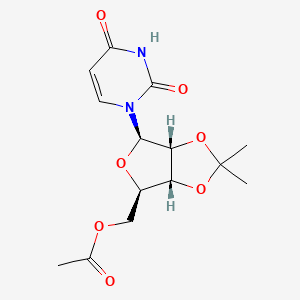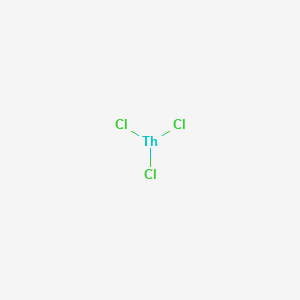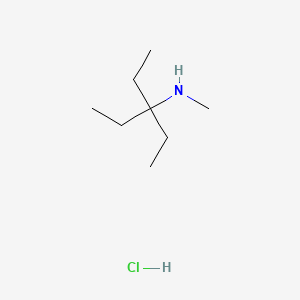
1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride is a chemical compound known for its unique structure and properties. It contains both amino and mercapto groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride typically involves the reaction of 2-mercaptoethylamine with 2,3-butanediol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride involves its interaction with various molecular targets. The mercapto groups can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 1,4-Bis(2-hydroxyethyl)piperazine
- 1,4-Diazabicyclo[2.2.2]octane
- 1,4-Dithiothreitol
Uniqueness
1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride is unique due to its combination of amino and mercapto groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and interact with different molecular targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
18239-81-1 |
|---|---|
Fórmula molecular |
C8H22Cl2N2O2S2 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
[2,3-dihydroxy-4-(2-sulfanylethylazaniumyl)butyl]-(2-sulfanylethyl)azanium;dichloride |
InChI |
InChI=1S/C8H20N2O2S2.2ClH/c11-7(5-9-1-3-13)8(12)6-10-2-4-14;;/h7-14H,1-6H2;2*1H |
Clave InChI |
LUATWDLNSSBTLS-UHFFFAOYSA-N |
SMILES canónico |
C(CS)[NH2+]CC(C(C[NH2+]CCS)O)O.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate](/img/structure/B13733870.png)



![2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B13733898.png)




![ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate](/img/structure/B13733931.png)

